molecular formula C27H38F3N5O5 B12383540 H-D-Val-Leu-Lys-AFC

H-D-Val-Leu-Lys-AFC

Cat. No.: B12383540
M. Wt: 569.6 g/mol
InChI Key: BZABHENLDPLCOR-SXWKCWPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Val-Leu-Lys-AFC, also known as a plasmin substrate, is a biologically active peptide. It is a fluorescent substrate for plasmin, a serine protease involved in fibrinolysis, which is the process of breaking down fibrin in blood clots. This compound has an absorbance/emission of 380/500 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Val-Leu-Lys-AFC involves standard solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC .

Chemical Reactions Analysis

Types of Reactions: H-D-Val-Leu-Lys-AFC primarily undergoes hydrolysis reactions when interacting with plasmin. This hydrolysis results in the release of the fluorescent group, allowing for the detection and quantification of plasmin activity .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, with plasmin acting as the enzyme. The reaction is monitored by measuring the increase in fluorescence at 500 nm .

Major Products Formed: The major product formed from the hydrolysis of this compound is the fluorescent group, which can be detected and quantified to measure plasmin activity .

Scientific Research Applications

H-D-Val-Leu-Lys-AFC is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is as a substrate for plasmin, allowing researchers to study plasmin activity and its role in various physiological and pathological processes. This includes research on blood clotting, wound healing, liver repair, and the maintenance of liver homeostasis .

Mechanism of Action

H-D-Val-Leu-Lys-AFC exerts its effects by serving as a substrate for plasmin. Plasmin cleaves the peptide bond in this compound, releasing the fluorescent group. This reaction allows for the detection and quantification of plasmin activity, providing insights into the enzyme’s role in fibrinolysis and other physiological processes .

Comparison with Similar Compounds

Similar Compounds:

  • H-D-Val-Leu-Lys-p-nitroanilide
  • H-D-Val-Leu-Lys-7-amino-4-methylcoumarin
  • H-D-Val-Leu-Lys-4-methylumbelliferyl

Uniqueness: H-D-Val-Leu-Lys-AFC is unique due to its specific fluorescence properties, which make it particularly useful for detecting and quantifying plasmin activity. Its absorbance/emission characteristics (380/500 nm) provide a clear and measurable signal, making it a valuable tool in biochemical and medical research .

Properties

Molecular Formula

C27H38F3N5O5

Molecular Weight

569.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]hexanamide

InChI

InChI=1S/C27H38F3N5O5/c1-14(2)11-20(35-26(39)23(32)15(3)4)25(38)34-19(7-5-6-10-31)24(37)33-16-8-9-17-18(27(28,29)30)13-22(36)40-21(17)12-16/h8-9,12-15,19-20,23H,5-7,10-11,31-32H2,1-4H3,(H,33,37)(H,34,38)(H,35,39)/t19-,20-,23+/m0/s1

InChI Key

BZABHENLDPLCOR-SXWKCWPCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N

Origin of Product

United States

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